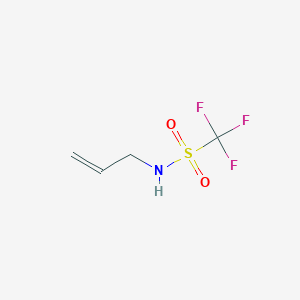
N-allyl-1,1,1-trifluoromethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-1,1,1-trifluoromethanesulfonamide is an organic compound that belongs to the class of trifluoromethanesulfonamides. This compound is characterized by the presence of an allyl group attached to the nitrogen atom and a trifluoromethanesulfonyl group attached to the same nitrogen atom. The trifluoromethanesulfonyl group is known for its strong electron-withdrawing properties, which significantly influence the reactivity and properties of the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-1,1,1-trifluoromethanesulfonamide typically involves the reaction of allylamine with trifluoromethanesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Allylamine+Trifluoromethanesulfonyl chloride→this compound+HCl
The reaction is typically conducted at low temperatures to prevent side reactions and to ensure high yields of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification steps such as recrystallization or distillation are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
N-allyl-1,1,1-trifluoromethanesulfonamide undergoes various types of chemical reactions, including:
Nucleophilic substitution: The trifluoromethanesulfonyl group can be displaced by nucleophiles, leading to the formation of new compounds.
Oxidation: The allyl group can undergo oxidation to form epoxides or other oxidized products.
Reduction: The compound can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines, alcohols, and thiols.
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation can produce epoxides or other oxidized derivatives .
Wissenschaftliche Forschungsanwendungen
N-allyl-1,1,1-trifluoromethanesulfonamide has a wide range of applications in scientific research, including:
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its ability to react with nucleophilic sites in biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N-allyl-1,1,1-trifluoromethanesulfonamide involves the interaction of the trifluoromethanesulfonyl group with nucleophilic sites in target molecules. The strong electron-withdrawing nature of the trifluoromethanesulfonyl group enhances the reactivity of the compound, allowing it to form covalent bonds with nucleophiles. This reactivity is exploited in various applications, such as enzyme inhibition and protein modification .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-allyl-1,1,1-trifluoromethanesulfonamide include:
- N-methyl-1,1,1-trifluoromethanesulfonamide
- N-ethyl-1,1,1-trifluoromethanesulfonamide
- N-propyl-1,1,1-trifluoromethanesulfonamide
Uniqueness
This compound is unique due to the presence of the allyl group, which imparts distinct reactivity and properties compared to its analogs. The allyl group can participate in additional reactions, such as polymerization or cross-linking, making the compound versatile for various applications .
Eigenschaften
CAS-Nummer |
34310-32-2 |
|---|---|
Molekularformel |
C4H6F3NO2S |
Molekulargewicht |
189.16 g/mol |
IUPAC-Name |
1,1,1-trifluoro-N-prop-2-enylmethanesulfonamide |
InChI |
InChI=1S/C4H6F3NO2S/c1-2-3-8-11(9,10)4(5,6)7/h2,8H,1,3H2 |
InChI-Schlüssel |
VCQQWOHJQZIBNT-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCNS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


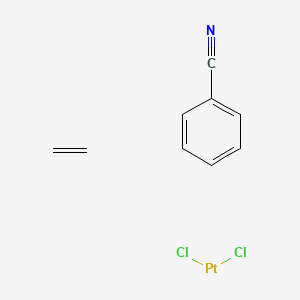
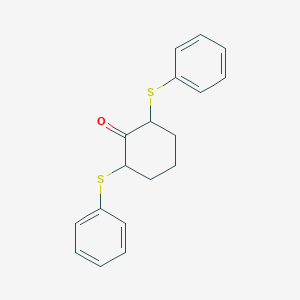
![(4S,4aS)-4-Methylhexahydro-1H,3H-pyrido[1,2-c][1,3]oxazine](/img/structure/B14676160.png)
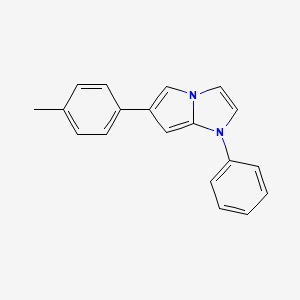
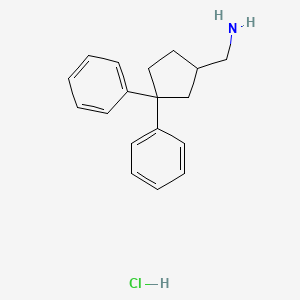
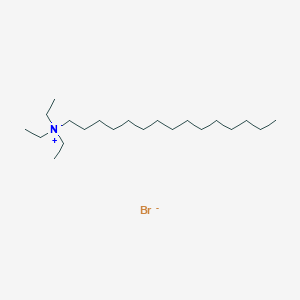
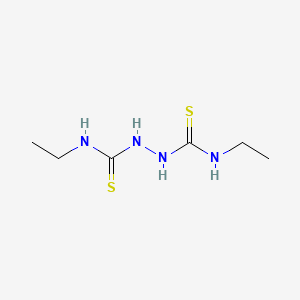

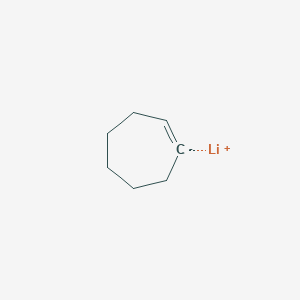
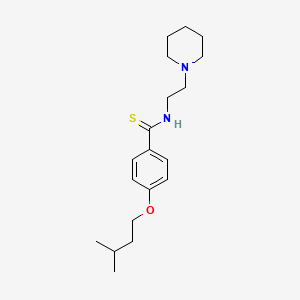
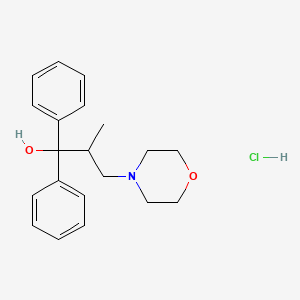
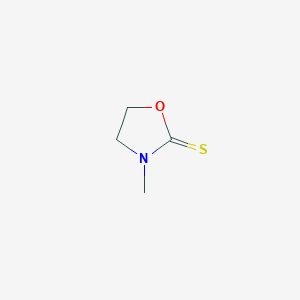
![{7-[(4-Nitrobenzoyl)oxy]hexahydro-1h-pyrrolizin-1-yl}methyl 4-nitrobenzoate](/img/structure/B14676240.png)

